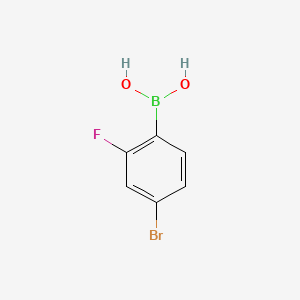

4-Bromo-2-fluorobenzeneboronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-64-5 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorobenzeneboronic Acid

CAS Number: 216393-64-5

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzeneboronic acid, a crucial building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Data

This compound is a solid organic compound valued for its unique substitution pattern, which offers multiple reaction sites for synthetic chemists.[1] The presence of a bromine atom, a fluorine atom, and a boronic acid group on the phenyl ring makes it a versatile reagent in the construction of complex molecular architectures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 216393-64-5 | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [1] |

| Molecular Weight | 218.82 g/mol | [1] |

| Melting Point | 238-242 °C | [1] |

| Boiling Point | 310.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.75 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Storage | Store under inert gas at 2-8°C | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Spectral data is available but specific chemical shifts and coupling constants were not detailed in the searched resources.[3] |

| ¹³C NMR | Spectral data is available but specific chemical shifts were not detailed in the searched resources.[3] |

| IR, MS, Raman | Spectral data for this compound is available from various suppliers.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction from a suitably substituted precursor, followed by quenching with a borate ester and subsequent hydrolysis. A common starting material is 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoro-1-iodobenzene.[4][5]

Representative Synthesis Protocol

This protocol describes a general method for the preparation of this compound from 4-bromo-2-fluoro-1-iodobenzene.

Workflow for the Synthesis of this compound

References

4-Bromo-2-fluorobenzeneboronic acid molecular weight

An In-depth Technical Guide to 4-Bromo-2-fluorobenzeneboronic acid

For researchers, scientists, and professionals in drug development, this compound is a versatile reagent with significant applications in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Chemical Properties and Data

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex organic molecules. Its chemical structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a boronic acid functional group.

| Property | Value | Reference |

| Molecular Weight | 218.82 g/mol | [1] |

| Chemical Formula | C₆H₅BBrFO₂ | [1] |

| CAS Number | 216393-64-5 | [2] |

| Appearance | Solid | |

| Melting Point | 238-242 °C | [2] |

| Boiling Point | 310.6 ± 52.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

| InChI Key | PKZHIIVZRPUZSU-UHFFFAOYSA-N | |

| SMILES | OB(O)c1ccc(Br)cc1F |

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The presence of both bromine and fluorine substituents on the aromatic ring makes it a highly functionalized intermediate for creating complex molecular architectures.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol serves as a starting point and may require optimization for specific substrates and reaction scales.

Materials:

-

This compound (1.1–1.5 equivalents)

-

Aryl halide or triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide/triflate, this compound, base, and palladium catalyst.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Synthesis of this compound

This compound can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-fluorobromobenzene with a boronic acid.[2] Another reported method starts from 4-bromo-2-fluorobenzaldehyde.[5]

Spectroscopic Data

A variety of spectroscopic data is available for this compound, which is crucial for its characterization. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[6]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2] It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

4-Bromo-2-fluorobenzeneboronic acid physical properties

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-fluorobenzeneboronic Acid

Introduction

This compound is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and complex organic molecules. This guide provides a detailed overview of its core physical properties, the experimental methodologies used for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₆H₅BBrFO₂[1] |

| Molecular Weight | 218.82 g/mol [1] |

| Melting Point | 238-242 °C[1] |

| Boiling Point | 310.6 ± 52.0 °C (Predicted)[1] |

| Density | 1.75 ± 0.1 g/cm³ (Predicted)[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide.[1] |

| Appearance | Solid |

| CAS Number | 216393-64-5[1] |

Experimental Protocols for Property Determination

The characterization of arylboronic acids like this compound involves a suite of analytical techniques to determine their physical and chemical properties.[2] The following are detailed methodologies for key experiments.

Melting Point Determination

Methodology: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

-

Procedure:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC furnace.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.

-

Thermal Stability Analysis

Methodology: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.

-

Procedure:

-

A small sample of the compound is placed in a tared TGA pan.

-

The pan is heated in the TGA furnace at a controlled rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored.

-

The resulting TGA curve plots mass loss versus temperature, indicating the onset of decomposition.

-

Structural Elucidation

Methodology: Single-Crystal X-ray Diffraction

-

Principle: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.

-

Procedure:

-

A suitable single crystal of this compound is grown.

-

The crystal is mounted on a goniometer and placed in the X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

-

The electron density map is calculated from the diffraction pattern, and the atomic structure is solved and refined.

-

Acidity Constant (pKa) Determination

Methodology: Potentiometric Titration

-

Principle: The pKa of the boronic acid is determined by titrating a solution of the compound with a standard base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

The titrant is added incrementally to the boronic acid solution, and the pH is recorded after each addition using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the midpoint of the buffer region.

-

Workflow and Data Visualization

The following diagram illustrates a typical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

Technical Guide: Solubility of 4-Bromo-2-fluorobenzeneboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-2-fluorobenzeneboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides a framework for its experimental determination. Furthermore, quantitative solubility data for the parent compound, phenylboronic acid, is included to serve as a relevant proxy for understanding the general solubility behavior of this class of compounds.

Introduction to this compound

This compound is a synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative assessments are available and summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

Source: Generic supplier safety data sheets and chemical databases.[1][2]

Solubility Profile of Phenylboronic Acid (Proxy Data)

To provide a quantitative context, the solubility of the parent compound, phenylboronic acid, is presented. This data can serve as a useful reference point for estimating the solubility of its substituted analogue, this compound. It is important to note that the presence of the bromo and fluoro substituents will alter the solubility profile due to changes in polarity, crystal lattice energy, and intermolecular interactions.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) |

| Water | 121.93 | 20 | 10 |

| Diethyl Ether | 121.93 | - | Soluble |

| Ethanol | 121.93 | - | Soluble |

| Hexanes | 121.93 | - | Poorly soluble |

| Carbon Tetrachloride | 121.93 | - | Poorly soluble |

Source: Publicly available chemical data.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocol, based on the dynamic (synthetic) method, is recommended. This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, dimethylformamide, toluene, acetonitrile)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Optional: Turbidity sensor or laser light scattering detector for precise endpoint determination

Experimental Procedure

-

Sample Preparation : Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

-

Initial Setup : Place the vessel in the thermostat bath and begin stirring to ensure a uniform suspension.

-

Controlled Heating : Gradually increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2-0.5 °C/min).

-

Endpoint Determination : Continuously monitor the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined visually or by a sharp decrease in turbidity measured by a sensor.

-

Data Recording : Record the temperature at which complete dissolution occurs.

-

Data Analysis : The solubility at that temperature corresponds to the prepared concentration. The experiment can be repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided proxy data for phenylboronic acid offers a preliminary understanding of its solubility characteristics. For drug development and process chemistry applications, it is highly recommended that researchers perform their own solubility studies to obtain precise data relevant to their specific solvent systems and conditions.

References

Technical Guide: ¹H NMR Chemical Shifts of 4-Bromo-2-fluorobenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-2-fluorobenzeneboronic acid, a key reagent in synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. This document summarizes the chemical shifts and provides a detailed experimental protocol for data acquisition.

¹H NMR Spectral Data

The analysis of this compound is presented here through its N-methyliminodiacetic acid (MIDA) ester derivative. The MIDA ester serves as a protecting group, and the chemical shifts of the aromatic protons are expected to be highly comparable to the parent boronic acid.

Table 1: ¹H NMR Chemical Shifts for 4-Bromo-2-fluorophenylboronic acid MIDA ester [1]

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Aromatic | 7.40-7.48 | Multiplet (m) | - |

| CH₂ (MIDA) | 4.42 | Doublet (d) | 17.3 |

| CH₂ (MIDA) | 4.10 | Doublet (d) | 17.3 |

| CH₃ (MIDA) | 2.63 | Singlet (s) | - |

Note: The protons of the B(OH)₂ group of the unprotected boronic acid are expected to show a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of ¹H NMR data for 4-bromo-2-fluorophenylboronic acid MIDA ester.[1]

Instrumentation:

-

Spectrometer: Bruker AV 400 Spectrometer

-

Frequency: 400 MHz for ¹H NMR

Sample Preparation:

-

The sample of 4-bromo-2-fluorophenylboronic acid MIDA ester is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: Ambient temperature

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

Logical Relationship of Protons

The following diagram illustrates the structure of 4-bromo-2-fluorophenylboronic acid and the different proton environments that give rise to the observed ¹H NMR signals.

Caption: Molecular structure of this compound with proton labeling.

References

An In-depth Technical Guide to Interpreting the ¹⁹F NMR Spectrum of 4-Bromo-2-fluorobenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-fluorobenzeneboronic acid. This document outlines the anticipated chemical shift, spin-spin coupling interactions, and provides a general experimental protocol for acquiring high-quality ¹⁹F NMR data for this compound.

Introduction to ¹⁹F NMR of Fluorinated Arylboronic Acids

¹⁹F NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] This results in high sensitivity and a wide chemical shift range, making it an invaluable tool in pharmaceutical and materials science research. For substituted fluorinated arylboronic acids like this compound, ¹⁹F NMR provides critical information regarding the electronic environment of the fluorine atom and the through-bond coupling interactions with neighboring nuclei.

Predicted ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance, as there is only one fluorine atom in the molecule. The key characteristics of this resonance—chemical shift and multiplicity—are determined by the molecular structure.

2.1. Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. For aromatic fluorides, the typical chemical shift range is between -100 ppm and -170 ppm relative to a CFCl₃ standard.[3] The presence of the electron-withdrawing bromine atom and boronic acid group will influence the precise chemical shift. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm value).

2.2. Spin-Spin Coupling (J-Coupling)

The multiplicity of the ¹⁹F signal arises from through-bond spin-spin coupling with neighboring NMR-active nuclei, primarily protons (¹H) and potentially the boron isotopes (¹¹B and ¹⁰B). The expected coupling pattern for the fluorine atom in this compound is a doublet of doublets of multiplets, arising from coupling to H-3, H-5, and H-6.

Table 1: Predicted Spin-Spin Couplings for the ¹⁹F Resonance of this compound

| Coupled Nuclei | Coupling Type | Typical Coupling Constant (J) Range (Hz) | Expected Multiplicity Contribution |

| ¹⁹F – ¹H (at C3) | ³J (ortho) | 5 – 10 Hz | Doublet |

| ¹⁹F – ¹H (at C6) | ⁴J (meta) | 0.5 – 3.0 Hz | Doublet |

| ¹⁹F – ¹H (at C5) | ⁵J (para) | < 1 Hz (often unresolved) | Broadening or fine splitting |

| ¹⁹F – ¹¹B | ³J | Variable, may not be resolved | Broadening or quartet |

| ¹⁹F – ¹⁰B | ³J | Variable, may not be resolved | Broadening or septet |

2.3. Interpretation of the Coupling Pattern

The primary splitting of the ¹⁹F signal will be a doublet due to the ortho-coupling (³J) with the proton at the C3 position. This doublet will be further split into a doublet of doublets by the meta-coupling (⁴J) with the proton at the C6 position. The para-coupling (⁵J) to the proton at C5 is typically small and may only result in broadening of the peaks rather than a distinct splitting.[4]

Coupling to the boron nucleus can also influence the spectrum. Boron has two naturally occurring isotopes with nuclear spin: ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3).[5] Coupling to ¹¹B would theoretically produce a quartet, while coupling to ¹⁰B would produce a septet.[5] However, due to the quadrupolar nature of boron nuclei, these couplings often lead to line broadening rather than well-resolved splitting, especially in the absence of a highly symmetric electronic environment around the boron atom.[6][7]

Experimental Protocol for ¹⁹F NMR Spectroscopy

To obtain a high-quality ¹⁹F NMR spectrum of this compound, the following general protocol is recommended. It is important to note that boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[8] Using a solvent that can break up these oligomers, such as DMSO-d₆ or MeOD, is often beneficial.[8][9]

3.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Add a small amount of an internal standard if quantitative analysis is required. For chemical shift referencing, CFCl₃ (0 ppm) is the standard, though secondary standards are often used.[1]

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[10]

-

Probe: A multinuclear probe capable of detecting ¹⁹F is required.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 300K).[9]

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width (sw): A wide spectral width should be used initially to ensure all fluorine signals are captured, typically spanning from -50 to -250 ppm.[11]

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei.

-

Number of Scans (ns): The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.

3.3. Data Processing

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Reference the chemical shift to an appropriate standard.

-

Integrate the signals if quantitative information is desired.

Visualization of Key Interactions

The following diagrams illustrate the structure and the key through-bond coupling interactions that determine the multiplicity of the ¹⁹F NMR signal.

Caption: Molecular structure of this compound.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. F19 detection [nmr.chem.ucsb.edu]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorobenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation behavior of 4-bromo-2-fluorobenzeneboronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide is based on the established fragmentation patterns of structurally related arylboronic acids, as well as brominated and fluorinated aromatic compounds. The experimental protocols provided are generalized for the analysis of small aromatic molecules and may require optimization for this specific analyte.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation pattern is key to its unambiguous identification.

Arylboronic acids are known to present challenges in mass spectrometry analysis due to their propensity to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions like those in gas chromatography-mass spectrometry (GC-MS) injection ports.[1] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often preferred techniques.[2]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be influenced by its three key structural features: the aromatic ring, the boronic acid group, and the halogen substituents (bromine and fluorine). The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+2 isotope peaks for bromine-containing fragments.

Table 1: Predicted Key Fragment Ions for this compound

| m/z (79Br/81Br) | Proposed Fragment | Formula | Notes |

| 218/220 | [M]+• | [C6H5BBrFO2]+• | Molecular ion. May be of low abundance in Electron Ionization (EI). |

| 200/202 | [M-H2O]+• | [C6H4BBrFO]+• | Loss of water from the boronic acid moiety. |

| 172/174 | [M-B(OH)2-H]+ | [C6H3BrF]+ | Loss of the boronic acid group and a hydrogen atom. |

| 157/159 | [M-B(OH)2-HF]+• | [C6H3Br]+• | Subsequent loss of hydrogen fluoride from the aromatic ring. |

| 93 | [M-Br-B(OH)2]+ | [C6H4F]+ | Loss of a bromine radical and the boronic acid group. |

| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation resulting from multiple cleavages. |

Note: The m/z values are based on the monoisotopic masses of the most abundant isotopes (1H, 12C, 11B, 19F, 16O, 79Br/81Br).

The fragmentation process in electron ionization (EI) mass spectrometry is a high-energy process that leads to the dissociation of energetically unstable molecular ions.[3] For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[4] Common fragmentation pathways for substituted benzenes involve the loss of substituents. For this compound, we can predict the following key fragmentation steps:

-

Loss of Water: The boronic acid group is susceptible to dehydration, leading to the loss of a water molecule (18 Da).

-

Cleavage of the C-B Bond: The bond between the aromatic ring and the boron atom can cleave, leading to the loss of the B(OH)2 group.

-

Loss of Halogens: The bromine and fluorine atoms can be lost as radicals or neutral molecules (e.g., HBr, HF). The loss of a bromine atom is a common fragmentation pathway for brominated aromatic compounds.[5]

The following diagram illustrates the predicted fragmentation pathway:

Experimental Protocols

The choice of the experimental method is critical for the successful analysis of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with specific considerations for each.

A. Sample Preparation

-

For LC-MS: Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.[2]

-

For GC-MS (with derivatization): To prevent the formation of boroxines, derivatization is recommended. A common method is silylation. To the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester of the boronic acid.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography:

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a minute, then ramp up to a high percentage of B over several minutes to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be tested for optimal sensitivity.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Gas Flow (Nitrogen): Desolvation gas flow of 600-800 L/hr.

-

Data Acquisition: Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

-

C. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

Mass Spectrometry (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

The following diagram illustrates a general experimental workflow for LC-MS analysis:

Conclusion

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromo-2-fluorobenzeneboronic acid

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-fluorobenzeneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and outlines a logical workflow for analysis.

Introduction to FT-IR Spectroscopy of Phenylboronic Acids

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." For substituted phenylboronic acids like this compound, FT-IR is invaluable for confirming the presence of key functional groups, including the boronic acid moiety (-B(OH)₂), the substituted benzene ring, and the carbon-halogen bonds (C-F and C-Br). The analysis involves correlating the observed absorption bands (peaks) in the spectrum to specific molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A detailed methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique is provided below. ATR is a common choice for its minimal sample preparation and ease of use.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the solid sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the compound. Further processing, such as baseline correction, may be applied if necessary.

-

Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the ATR crystal using the appropriate solvent and a soft wipe.

Spectral Interpretation and Peak Assignment

The FT-IR spectrum of this compound can be divided into several key regions. The expected vibrational frequencies for its constituent functional groups are summarized in the table below, based on data from similar compounds and established correlation charts.[1][2]

Table 1: Summary of Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3500 - 3200 | Broad, Strong | O-H Stretch | Boronic acid (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| 1450 - 1400 | Strong | B-O Asymmetric Stretch | Boronic acid (B-O) |

| 1400 - 1000 | Strong | C-F Stretch | Fluoro-substituent |

| 1100 - 1000 | Medium | B-C Stretch | Phenyl-boron bond |

| 880 - 800 | Strong | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Ring |

| < 700 | Medium | C-Br Stretch | Bromo-substituent |

Analysis of Key Spectral Regions:

-

O-H Stretching Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the O-H stretching vibrations of the two hydroxyl groups of the boronic acid moiety.[3] The broadening is a result of intermolecular hydrogen bonding in the solid state.

-

Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): Absorptions in this region are characteristic of the C-H stretching vibrations on the benzene ring.[4]

-

Aromatic C=C Stretching Region (1650 - 1450 cm⁻¹): Typically, two or more bands appear in this region corresponding to the carbon-carbon double bond stretching within the aromatic ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information specific to the molecule's structure.

-

B-O Stretching: A strong band associated with the asymmetric B-O stretching vibration is a key indicator of the boronic acid group and is often observed around 1417-1450 cm⁻¹.[5]

-

C-F Stretching: The C-F bond gives rise to a strong absorption typically found in the 1400-1000 cm⁻¹ range.[2]

-

B-C Stretching: The stretching vibration of the carbon-boron bond is expected between 1000 and 1090 cm⁻¹.[6]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong C-H out-of-plane bending vibrations, typically in the 880-800 cm⁻¹ range.[4]

-

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹.[2] Its position can sometimes be difficult to assign definitively as it falls at the low end of the mid-IR range.

-

Workflow for FT-IR Analysis

The logical process for analyzing the FT-IR spectrum of a compound like this compound is illustrated in the diagram below. This workflow ensures a systematic approach from sample handling to final structural confirmation.

Caption: A workflow diagram illustrating the systematic process of FT-IR spectral analysis.

This guide provides the foundational knowledge for interpreting the FT-IR spectrum of this compound. By combining the provided experimental protocol with the detailed peak assignment table and analysis workflow, researchers can confidently use FT-IR spectroscopy to verify the chemical structure of this and similar compounds.

References

Commercial Availability and Synthetic Utility of 4-Bromo-2-fluorobenzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of 4-Bromo-2-fluorobenzeneboronic acid (CAS No. 216393-64-5). This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or pale brown powder. It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.

| Property | Value |

| CAS Number | 216393-64-5 |

| Molecular Formula | C₆H₅BBrFO₂ |

| Molecular Weight | 218.82 g/mol |

| Melting Point | 238-242 °C |

| Form | Solid (Powder) |

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is available in various quantities to suit both research and development needs.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | 1 g |

| Fluorochem | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g, 1 kg |

| Thermo Scientific Chemicals | 95% | 250 mg, 1 g |

| BoronPharm | ≥ 98.0% (HPLC) | Bulk quantities available upon request |

| Amerigo Scientific | High Quality | Contact for details |

| Beijing Pure Chem Co., Ltd. | - | Contact for details |

Safety, Handling, and Storage

This compound is classified as an irritant. It is harmful if swallowed and causes eye irritation. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful method for the synthesis of biaryls and other complex structures. These fluorinated biaryl motifs are of particular interest in drug discovery, as the inclusion of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize fluorinated biphenyl compounds, adapted from a published procedure. This protocol can serve as a starting point for reactions involving this compound.

General Procedure for the Synthesis of Fluorinated Biphenyls

This procedure describes the coupling of an aryl bromide with an arylboronic acid. For the specific use of this compound, it would serve as the boronic acid component, reacting with a suitable aryl halide.

References

Stability and Storage of 4-Bromo-2-fluorobenzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluorobenzeneboronic acid is a vital building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many organoboronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the shelf-life of the material. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound. It outlines the primary degradation pathways, offers recommended handling procedures, and details experimental protocols for stability assessment.

Core Concepts in Stability

The stability of this compound is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, pH, and light can significantly accelerate these degradation processes.

-

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-bromo-3-fluorobenzene.[1] This process can be catalyzed by both acids and bases and is often accelerated by the presence of water.[1][2] For arylboronic acids with electron-withdrawing substituents, such as the fluoro and bromo groups in the target molecule, base-catalyzed protodeboronation can be a significant issue.[2][3]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenolic byproducts (in this case, 4-bromo-2-fluorophenol) and boric acid. This degradation pathway is often promoted by exposure to air (oxygen) and can be influenced by the presence of oxidizing agents.[4]

-

Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the material.

Quantitative Data Summary: Factors Influencing Stability

Table 1: Influence of Storage and Handling Conditions on Stability

| Parameter | Condition | Impact on Stability | Recommended Practice |

| Temperature | Elevated Temperatures | Accelerates both protodeboronation and oxidation. | Store at low temperatures, typically refrigerated (2-8 °C). |

| Moisture/Humidity | High Humidity / Aqueous Solutions | Promotes protodeboronation (hydrolysis). | Store in a dry environment with desiccants. Avoid prolonged exposure to moist air. |

| Atmosphere | Presence of Oxygen | Promotes oxidation of the boron center. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Light | UV or Prolonged Light Exposure | Can potentially accelerate degradation pathways. | Store in amber vials or in the dark to protect from light. |

Table 2: Influence of Chemical Environment on Stability in Solution

| Parameter | Condition | Impact on Stability | Rationale |

| pH | Acidic (Low pH) | Can catalyze protodeboronation.[5] | Acid-mediated protonolysis of the C-B bond. |

| Neutral (pH ~7) | Generally the most stable pH range for many boronic acids.[1] | Minimizes both acid and base-catalyzed degradation pathways.[1] | |

| Basic (High pH) | Significantly accelerates protodeboronation, especially for electron-deficient arylboronic acids.[2][6] | Formation of the more reactive boronate anion facilitates C-B bond cleavage.[7] | |

| Solvents | Protic Solvents (e.g., water, methanol) | Can participate in and facilitate protodeboronation. | Source of protons for the hydrolysis reaction. |

| Aprotic Solvents (e.g., THF, Dioxane) | Generally preferred for reactions to minimize protodeboronation. | Reduces the availability of protons for hydrolysis. |

Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic reactions.

Figure 1. Key degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and heat) and to identify the primary degradation products.

Materials and Equipment

-

This compound

-

HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Ammonium acetate (for mobile phase)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

pH meter

-

Constant temperature oven

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

Figure 2. Workflow for a forced degradation study of this compound.

Detailed Procedure

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature. Base-catalyzed degradation is often rapid for electron-deficient arylboronic acids.[6]

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Stress: Place the solid compound in an oven at a high temperature (e.g., 80 °C).

-

Control: Keep an aliquot of the stock solution at room temperature, protected from light.

-

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. For the thermal stress sample, dissolve a portion of the solid in acetonitrile at each time point.

-

Sample Analysis:

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to an appropriate concentration for analysis.

-

Inject the samples into the UPLC-MS/PDA system. A typical mobile phase would be a gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate.

-

Monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent peak.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound at each time point.

-

Use the MS data to identify the mass of the degradation products and propose their structures. The expected masses for the primary degradation products are:

-

1-Bromo-3-fluorobenzene (from protodeboronation): C₆H₄BrF

-

4-Bromo-2-fluorophenol (from oxidation): C₆H₄BrFO

-

-

Assess the mass balance to ensure that all major degradation products are accounted for.[10]

-

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration (2-8 °C) is highly recommended for long-term storage.

-

Handling: Handle the compound in a well-ventilated area or in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. In case of spills, sweep up the material and place it in a suitable container for disposal.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, ensuring the quality and reliability of their experimental outcomes.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. sgs.com [sgs.com]

Synthesis of 4-Bromo-2-fluorobenzeneboronic acid from 1-bromo-3-fluorobenzene

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-bromo-2-fluorobenzeneboronic acid from 1-bromo-3-fluorobenzene. The described methodology hinges on a directed ortho-metalation (DoM) followed by a borylation sequence. This approach offers a regioselective pathway to this valuable synthetic intermediate, which is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy: Directed ortho-Metalation and Borylation

The synthesis of this compound from 1-bromo-3-fluorobenzene is achieved through a two-step, one-pot procedure. The core of this strategy lies in the principle of directed ortho-metalation. In this reaction, a functional group on an aromatic ring directs the deprotonation by a strong base to an adjacent ortho position.

In the case of 1-bromo-3-fluorobenzene, the fluorine atom serves as the directing group. The high electronegativity of fluorine increases the acidity of the protons at the ortho positions (C2 and C4). Due to steric hindrance from the bromine atom at C1, the lithiation preferentially occurs at the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic boron species, typically a trialkyl borate, to form the corresponding boronate ester. Subsequent acidic work-up hydrolyzes the ester to yield the desired this compound.

The overall transformation can be depicted as follows:

Caption: Synthetic pathway for this compound.

Data Presentation

This section summarizes the key quantitative data associated with the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF | 175.00 | Colorless liquid | -36 |

| This compound | 216393-64-5 | C₆H₅BBrFO₂ | 218.82 | White to off-white solid | 142-145 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 1-bromo-3-fluorobenzene. This protocol is adapted from established procedures for directed ortho-metalation and borylation reactions.

3.1. Materials and Reagents

-

1-Bromo-3-fluorobenzene (99% purity)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate (B(O-iPr)₃, 98% purity)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

3.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.3. Reaction Procedure

The experimental workflow is illustrated in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-bromo-3-fluorobenzene (10.0 g, 57.1 mmol) and 100 mL of anhydrous THF.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (25.1 mL of a 2.5 M solution in hexanes, 62.8 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may become cloudy, indicating the formation of the aryllithium species.

-

To this solution, add triisopropyl borate (15.8 mL, 68.5 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C.

-

After the addition of the borate, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white to off-white solid. A typical reported yield for this type of reaction is in the range of 70-85%.

3.4. Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and bromine substituents. The boronic acid proton (B(OH)₂) will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR will display signals for the six aromatic carbons, with their chemical shifts and C-F coupling constants being diagnostic. The carbon attached to the boron atom will also be observable. |

| Mass Spec. | Mass spectrometry should confirm the molecular weight of the product (m/z = 218.82 for the parent ion). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature. |

| FT-IR | The infrared spectrum will show characteristic absorptions for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), C-H aromatic stretches, and C-Br and C-F stretching vibrations. |

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried, and the reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are required for this reaction. Ensure that THF and diethyl ether are properly dried before use.

-

The quenching step with aqueous acid is exothermic and should be performed slowly and with cooling.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this important building block for a variety of applications in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-fluorobenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-fluorobenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenylboronic acid moiety allows for the strategic introduction of fluorine-containing fragments, which can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. This document offers a comprehensive guide to the reaction conditions, a detailed experimental protocol, and a summary of quantitative data for the successful application of this compound in your research.

Data Presentation: Reaction Conditions and Yields

The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction involving this compound and 5-bromopyrimidine. This data provides a comparative overview of the catalyst system, base, solvent, and the corresponding yield.

| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80-90[1] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 5-Bromopyrimidine

This protocol describes a general procedure for the Suzuki coupling of this compound with 5-bromopyrimidine. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for other substrates.

Materials:

-

This compound (1.2 equiv)

-

5-Bromopyrimidine (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Degassed Water

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 eq), this compound (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1]

-

Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[1]

-

Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-bromo-2-fluorophenyl)pyrimidine.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluorobenzeneboronic acid with various aryl halides. This versatile building block is crucial in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials. The strategic placement of the bromo, fluoro, and boronic acid functionalities allows for diverse and selective synthetic transformations.

Introduction to Palladium-Catalyzed Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly with functionalized substrates like this compound.

Data Presentation: Comparison of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with different aryl halides. This data is compiled from multiple sources to provide a comparative perspective for catalyst selection and reaction optimization.

| Entry | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-95 |

| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | 3 | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 8 | 85-92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | 2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 90-97 |

| 4 | 2-Bromotoluene | Pd₂(dba)₃ / XPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 82-89 |

| 5 | 3-Bromopyridine | Pd(PPh₃)₄ | 5 | K₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 75-85 |

| 6 | 4-Bromoacetophenone | Pd(dppf)Cl₂ | 3 | Na₂CO₃ | DMA/H₂O (4:1) | 120 | 10 | 88-94 |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner and scale of the reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Under a positive flow of inert gas, add Pd(PPh₃)₄.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol is often effective for more challenging couplings, including those with heteroaryl halides.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction vessel, combine this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add degassed toluene and water (2:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction for completion by TLC or LC-MS (typically 8-12 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Catalyst System Selection Logic

Caption: Logic diagram for selecting the optimal Suzuki coupling conditions.

Application Notes and Protocols for Ligand Selection in Suzuki Reaction with 4-Bromo-2-fluorobenzeneboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the rational selection of ligands for the Suzuki coupling of 4-bromo-2-fluorobenzeneboronic acid with various aryl halides. The electronic and steric properties of this compound, characterized by an electron-withdrawing fluorine atom ortho to the boronic acid and a bromine atom at the para-position, present unique challenges that necessitate careful optimization of the catalytic system. This guide focuses on ligand selection to overcome these challenges and achieve high reaction efficiency.

Challenges in the Suzuki Coupling of this compound

The structure of this compound introduces specific factors that can influence the efficiency of the Suzuki-Miyaura coupling:

-

Electronic Effects: The presence of an electron-withdrawing fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the rate of transmetalation, a key step in the catalytic cycle.

-

Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the reactive center, which can also impede the transmetalation step.

-

Protodeboronation: Electron-deficient boronic acids can be more susceptible to the undesired side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Effective ligand selection is crucial to mitigate these effects and facilitate an efficient cross-coupling reaction.

Ligand Selection Strategy

For challenging substrates such as this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands can stabilize the palladium catalyst, promote oxidative addition, and facilitate the otherwise sluggish transmetalation step.

Recommended Ligand Classes:

-

Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly well-suited for coupling electron-deficient and sterically hindered substrates. Their bulk and electron-donating properties enhance catalyst activity and stability.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity for a broad range of Suzuki couplings.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes a proposed screening of catalyst systems for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). The expected yields are based on literature precedents for electronically and sterically similar substrates.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (9:1) | 80 | > 90 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | > 90 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 85-95 |

| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | < 70 |

| 5 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70-85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 9:1)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium precursor, the phosphine ligand, and the base.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Logic diagram for ligand selection in Suzuki coupling.

Application Notes and Protocols: 4-Bromo-2-fluorobenzeneboronic Acid in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals